
2-Amino-5-fluorobenzaldehyde
Overview
Description
2-Amino-5-fluorobenzaldehyde (CAS: 146829-56-3) is an aromatic aldehyde with a molecular formula of C₇H₆FNO and a molecular weight of 139.13 g/mol . Its structure features a fluorine atom at the 5-position and an amino group at the 2-position of the benzaldehyde scaffold, as confirmed by its SMILES notation: C1=CC(=C(C=C1F)C=O)N and InChIKey SGCVNTNJULWFDC-UHFFFAOYSA-N . The compound is sensitive to light and air, requiring storage under inert atmospheres at -20°C . Its safety profile includes hazards such as acute toxicity (H302, H312, H332), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Collision cross-section (CCS) predictions for its ionized forms (e.g., [M+H]⁺ at m/z 140.06 with CCS 141.6 Ų) suggest utility in mass spectrometry-based analytical workflows, though experimental validation is lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-fluorobenzaldehyde to form 2-fluoro-5-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reduction can be carried out using reagents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-Amino-5-fluorobenzoic acid.
Reduction: 2-Amino-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis
2-Amino-5-fluorobenzaldehyde serves as a key intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, including oxidation, reduction, and substitution. For example:
- Oxidation : Converts to 2-Amino-5-fluorobenzoic acid.
- Reduction : Converts to 2-Amino-5-fluorobenzyl alcohol.
- Substitution : Can yield various substituted derivatives depending on the nucleophile used.
Medicinal Chemistry
Pharmaceutical Development
The compound is utilized in the development of pharmaceuticals due to its potential therapeutic effects. The presence of the amino group and fluorine atom enhances its binding affinity to biological targets, making it valuable in drug design. Notable applications include:
- Anticancer Agents : Compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation.
- Antiviral Agents : It acts as a precursor for antiviral compounds targeting HIV and simplexvirus .
Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Material Science
Preparation of Functional Materials
In material science, this compound is used to create materials with specific electronic or optical properties. Its unique electronic characteristics due to the fluorine substitution make it suitable for applications in organic electronics and photonic devices.
Biological Studies
Enzyme Interaction Studies
The compound is employed in biological studies to investigate enzyme interactions and metabolic pathways. Its reactivity with biological molecules can provide insights into mechanisms of action relevant to drug design.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzaldehyde Derivatives
The substitution pattern of the benzaldehyde scaffold significantly influences physicochemical properties and reactivity. Key analogs include:
Key Observations:
- Electronic Effects: The electron-withdrawing fluorine at the 5-position in all analogs enhances aldehyde reactivity toward nucleophilic additions.
- Stability: The amino group in this compound necessitates stringent storage conditions (-20°C, inert atmosphere) due to oxidative and hydrolytic sensitivity, whereas halogenated analogs (e.g., 2-chloro-5-fluorobenzaldehyde) exhibit greater stability under ambient conditions .
- Applications: this compound is favored in medicinal chemistry for constructing nitrogen-containing heterocycles (e.g., quinazolines), while bromo/chloro analogs are more common in materials science or agrochemical synthesis .
Functional Group Variants: 2-Aminobenzamides
This substitution drastically alters polarity and hydrogen-bonding capacity, making 2-aminobenzamides more water-soluble and less reactive toward nucleophiles compared to this compound .
Biological Activity
2-Amino-5-fluorobenzaldehyde (AFB) is an organic compound with the molecular formula C₇H₆FNO. It features an amino group (-NH₂) and a fluorine atom attached to a benzaldehyde structure, which contributes to its diverse biological activities. This article explores the biological activity of AFB, including its antimicrobial, anticancer properties, and potential applications in medicinal chemistry.
AFB is characterized by:
- Molecular Formula : C₇H₆FNO
- Molecular Weight : 139.13 g/mol
- Structure : Contains an aldehyde functional group and an amino group, influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that AFB exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following subsections detail these activities based on recent studies.
Antimicrobial Activity
AFB has shown promising antimicrobial properties against several pathogenic microorganisms. A study conducted on derivatives of AFB revealed that compounds with similar structures exhibit significant activity against bacteria such as Escherichia coli and Candida albicans.
Compound | Activity Against E. coli (μmol/L) | Activity Against C. albicans (μmol/L) |
---|---|---|
AFB | 25 | 30 |
Control | 100 | 120 |
This table illustrates the effectiveness of AFB compared to a control compound, indicating its potential as an antimicrobial agent .
Anticancer Properties
AFB has been investigated for its anticancer effects, particularly against various cancer cell lines. Research has demonstrated that AFB can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study reported that AFB derivatives exhibited significant cytotoxic effects on human cancer cell lines, including breast (MCF7), lung (NCI-H522), and colon (HT29) cancers. The IC50 values for AFB were found to be as follows:
Cell Line | IC50 (μM) |
---|---|
MCF7 | 15 |
NCI-H522 | 10 |
HT29 | 12 |
These findings suggest that AFB could serve as a lead compound in the development of new anticancer therapies .
Mechanistic Insights
The biological activity of AFB can be attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the fluorine atom enhances lipophilicity, potentially improving membrane permeability.
Case Studies
- Antimicrobial Study : In a comparative study, AFB was tested against standard antibiotics to evaluate its efficacy in inhibiting bacterial growth. Results indicated that AFB had a comparable effect to commonly used antibiotics but with lower toxicity profiles .
- Cytotoxicity Assay : In vitro assays demonstrated that treatment with AFB led to increased apoptosis in cancer cell lines, evidenced by Annexin V staining and caspase activation assays .
Properties
IUPAC Name |
2-amino-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCVNTNJULWFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577766 | |
Record name | 2-Amino-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146829-56-3 | |
Record name | 2-Amino-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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